(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
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Overview
Description
(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a synthetic organic compound. Its structure boasts a combination of a thiadiazole ring, a piperidine moiety, and a pyrazole unit. These components contribute to its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized via a multi-step process that typically involves:
Formation of the 1,3,4-thiadiazole ring.
Attachment of the piperidinyl group to the thiadiazole.
Coupling the 4-fluorophenyl and 1-methyl-1H-pyrazol-5-yl units.
Final coupling to form the desired compound.
Industrial Production Methods: In an industrial setting, large-scale synthesis would involve optimized reaction conditions to ensure high yield and purity. This often includes precise temperature control, use of catalysts, and purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation, potentially altering the oxidation state of its nitrogen and sulfur atoms.
Reduction: Reduction reactions could target the thiadiazole or pyrazole rings.
Substitution: Substitution reactions may involve the fluorine atom on the phenyl ring or the nitrogen atoms in the thiadiazole and pyrazole rings.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminium hydride. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium on carbon (Pd/C) might be used to facilitate these reactions.
Major Products: The major products from these reactions depend on the specific reaction conditions but may include modified thiadiazole or pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound’s reactivity makes it a valuable intermediate in synthetic organic chemistry. Biology: Its structure suggests potential interactions with biological macromolecules, opening avenues for drug design. Medicine: Preliminary studies may reveal its potential as a pharmaceutical agent targeting specific biological pathways. Industry: Its robust chemical properties might find applications in materials science or as a specialty chemical in various industrial processes.
Mechanism of Action
The exact mechanism of action would depend on its interaction with biological targets. Generally, the compound may act on molecular targets like enzymes or receptors, influencing biochemical pathways. This could involve binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(4-methylphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
This gives a glimpse into the versatility and potential applications of (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone. Curious to know more specifics or any other compound?
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c1-23-16(10-15(22-23)12-2-4-13(19)5-3-12)17(25)24-8-6-14(7-9-24)26-18-21-20-11-27-18/h2-5,10-11,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYKZIPZTHUEKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)OC4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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